molecular formula C9H7ClN2O2 B1401674 Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1396554-42-9

Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B1401674
M. Wt: 210.62 g/mol
InChI Key: YGAVUWXJDVMPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate, or 3CIPC, is a chemical compound that is used in scientific research and lab experiments. It is a synthetic molecule composed of a heterocyclic ring composed of a nitrogen atom, a chlorine atom, and a carboxyl group. It is a white, crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

Application in Antituberculosis Research

Specific Scientific Field

The specific scientific field is Medicinal Chemistry and Pharmacology , with a focus on Antituberculosis Research .

Summary of the Application

“Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate” is part of the imidazopyridine class of compounds, which has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source. However, it is common in this field to use in vitro and in vivo models for testing the efficacy of potential antituberculosis agents .

Results or Outcomes

The results or outcomes of using “Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate” in antituberculosis research are not explicitly mentioned in the source. However, it is stated that some imidazo[1,2-a]pyridine compounds have shown significant activity against MDR-TB and XDR-TB .

Application in Material Science

Specific Scientific Field

The specific scientific field is Material Science .

Summary of the Application

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source. However, it is common in this field to use various chemical reactions for the synthesis of this scaffold .

Results or Outcomes

The results or outcomes of using “Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate” in material science are not explicitly mentioned in the source .

Application in Fluorescence Imaging

Specific Scientific Field

The specific scientific field is Fluorescence Imaging .

Summary of the Application

Imidazopyridine compounds have been used in fluorescence imaging of pathophysiological microenvironments .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The results or outcomes of using “Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate” in fluorescence imaging are not explicitly mentioned in the source .

properties

IUPAC Name

methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAVUWXJDVMPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(N2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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